

An In-depth Technical Guide to 3-Phenoxyphenethylamine: Chemical Properties and Structure

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Compound of Interest

Compound Name: 3-Phenoxyphenethylamine

Cat. No.: B056769

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyphenethylamine, systematically known as 2-(3-phenoxyphenyl)ethan-1-amine, is a substituted phenethylamine derivative. The phenethylamine scaffold is the backbone for a wide range of neuroactive compounds, including neurotransmitters, hormones, and synthetic drugs. The introduction of a phenoxy group at the meta-position of the phenyl ring creates a unique chemical entity with potential for novel pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties and structural features of **3-Phenoxyphenethylamine**, compiled to aid researchers and professionals in drug discovery and development.

Chemical Structure

The chemical structure of **3-Phenoxyphenethylamine** is characterized by a phenethylamine core with a phenoxy substituent on the benzene ring at the C3 position.

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[label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"];

// Define bonds for the first phenyl ring C1 -- C2; C2 -- C3; C3 --
C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Bonds for the ethylamine side chain C1 -- C7; C7 -- C8; C8 -- N;

// Bond for the phenoxy group C3 -- O; O -- C9;

// Bonds for the second phenyl ring C9 -- C10; C10 -- C11; C11 -- C12;
C12 -- C13; C13 -- C14; C14 -- C9;

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Figure 2: A potential synthetic workflow for **3-Phenoxyphenethylamine**.

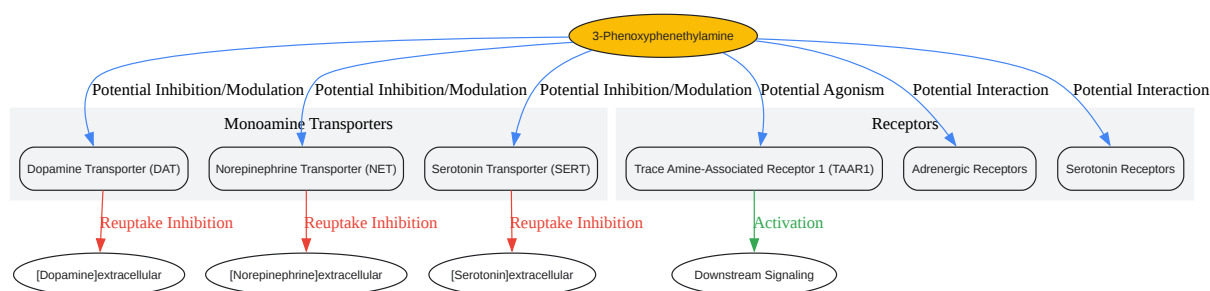
Methodology:

- **Henry Reaction:** 3-Phenoxybenzaldehyde is reacted with nitromethane in the presence of a base (e.g., sodium hydroxide) to form 1-(3-phenoxyphenyl)-2-nitroethene.
- **Reduction:** The resulting nitroalkene is then reduced to the corresponding primary amine, 2-(3-phenoxyphenyl)ethan-1-amine, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Potential Signaling Pathways and Biological Activity

While specific studies on the biological activity and mechanism of action of **3-Phenoxyphenethylamine** are limited, its structural similarity to other phenethylamines suggests potential interactions with monoamine neurotransmitter systems. Phenethylamine and its derivatives are known to interact with transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), and may also exhibit activity at various G-protein coupled receptors, including trace amine-associated receptors (TAARs).

The introduction of the phenoxy group could significantly modulate the compound's affinity and selectivity for these targets compared to the parent phenethylamine molecule. Structure-activity relationship (SAR) studies of related compounds suggest that substitutions on the phenyl ring can influence transporter and receptor binding.



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Figure 3: Postulated signaling pathways for **3-Phenoxyphenethylamine**.

Further research, including in vitro binding and functional assays, is necessary to elucidate the specific pharmacological profile of **3-Phenoxyphenethylamine**.

Conclusion

3-Phenoxyphenethylamine is a molecule of interest for further investigation due to its unique structural features within the broader class of phenethylamines. This guide has summarized the currently available information on its chemical properties and structure. However, significant data gaps remain, particularly concerning its physical properties, detailed spectroscopic characterization, and its biological activity profile. The provided theoretical frameworks for its synthesis and potential signaling pathways offer a starting point for future experimental work. Researchers are encouraged to undertake further studies to fully characterize this compound and explore its potential applications in neuroscience and drug development.

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